molecular formula C28H23N3O4S B2406513 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872206-67-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2406513
CAS No.: 872206-67-2
M. Wt: 497.57
InChI Key: NCEWZQJFWGQKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H23N3O4S and its molecular weight is 497.57. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O4S/c1-17-6-5-9-19-14-21-27(35-25(17)19)30-26(18-7-3-2-4-8-18)31-28(21)36-16-24(32)29-20-10-11-22-23(15-20)34-13-12-33-22/h2-11,15H,12-14,16H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEWZQJFWGQKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine a benzodioxin moiety and a chromeno-pyrimidine component, which may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H22N2O4S
Molecular Weight398.48 g/mol
CAS Number896340-95-7

Research indicates that this compound interacts with various biological targets such as enzymes and receptors. The benzodioxin structure allows for potential interactions with cellular pathways involved in disease processes.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of the pyrido[1,2-a][1,3,5]triazin scaffold have shown promise in inhibiting specific cellular pathways related to microbial growth. A comparative analysis highlights the unique activity profile of this compound:

Compound NameStructural FeaturesNotable Activities
N-(2-hydroxyphenyl)acetamideContains a phenolic groupAntimicrobial properties
7-Methylpyrido[1,2-a][1,3,5]triazinLacks the benzodioxin moietyPotential antitumor activity
2-Aminoquinoline derivativesDifferent heterocyclic structureAntiviral properties

Antitumor Potential

The compound's structural diversity suggests potential antitumor activity. Similar compounds have exhibited inhibitory effects on cancer cell proliferation. Further studies are necessary to elucidate its effectiveness against specific cancer types.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibitory potential of related compounds. For example, sulfonamide derivatives containing benzodioxin and acetamide moieties were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes:

Compound NameTarget EnzymeInhibition Activity (IC50)
N-(2,3-dihydrobenzo[1,4]-dioxin-6-amineα-glucosidase25 µM
N-(phenylsulfonyl)glycinateAcetylcholinesterase46 µM

These studies indicate that modifications to the benzodioxin structure can enhance enzyme inhibition.

Study on Antimicrobial Properties

A study conducted by Mehdi et al. (2013) evaluated the antimicrobial efficacy of various benzodioxin derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity.

Research on Antitumor Activity

A recent investigation explored the antitumor effects of pyrido[1,2-a][1,3,5]triazin derivatives in vitro. The study found that these compounds could inhibit tumor cell growth through apoptosis induction and cell cycle arrest.

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